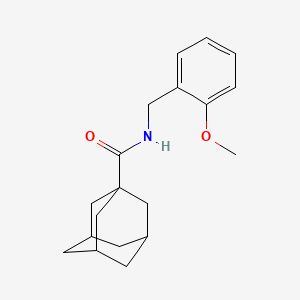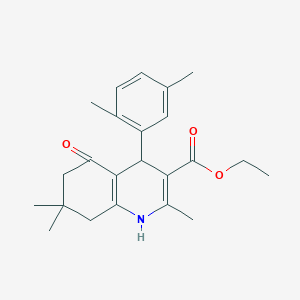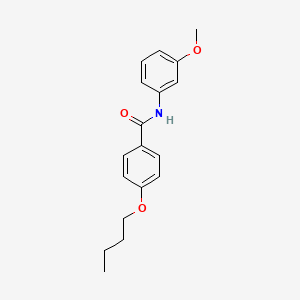
N-(3-isoxazolylmethyl)-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isoxazolylmethyl)-2-(2-thienyl)acetamide, also known as ISOX, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the family of isoxazole derivatives and has been studied extensively for its pharmacological effects.
Mécanisme D'action
The mechanism of action of N-(3-isoxazolylmethyl)-2-(2-thienyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating the activity of various enzymes and proteins involved in cellular signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby exhibiting anti-inflammatory effects. In addition, this compound has been shown to exhibit anti-convulsant properties by reducing the frequency and severity of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-isoxazolylmethyl)-2-(2-thienyl)acetamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized using commercially available starting materials. This compound has been found to exhibit potent pharmacological effects at relatively low concentrations, making it a cost-effective compound for use in laboratory experiments. However, one of the limitations of using this compound in laboratory experiments is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the study of N-(3-isoxazolylmethyl)-2-(2-thienyl)acetamide. One potential area of research is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound. Further studies are also needed to investigate the potential side effects and toxicity of this compound in vivo.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic properties in various disease conditions. Its anti-inflammatory, anti-cancer, and anti-convulsant properties make it a promising candidate for drug development. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.
Méthodes De Synthèse
N-(3-isoxazolylmethyl)-2-(2-thienyl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis of this compound involves the reaction of 2-thienylacetic acid with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then treated with acetic anhydride to form the isoxazole ring, followed by the reaction with formaldehyde and sodium borohydride to obtain the final product.
Applications De Recherche Scientifique
N-(3-isoxazolylmethyl)-2-(2-thienyl)acetamide has been studied for its potential therapeutic properties in various disease conditions. It has been found to possess anti-inflammatory, anti-cancer, and anti-convulsant properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
N-(1,2-oxazol-3-ylmethyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-10(6-9-2-1-5-15-9)11-7-8-3-4-14-12-8/h1-5H,6-7H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCRIOHGNRAZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4993896.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B4993918.png)

![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B4993928.png)

![2-[3-(2-bromo-4-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4993936.png)
![5-(4-hydroxy-3-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4993950.png)
![2-[2-(benzyloxy)benzoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B4993952.png)
![7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4993954.png)
![3-[(4-chlorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4993958.png)
![N-benzyl-N'-bicyclo[2.2.1]hept-2-ylthiourea](/img/structure/B4993961.png)


